10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Overview
Description
10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound with the molecular formula C15H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pale-yellow to yellow-brown solid form and has a molecular weight of 272.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the reaction of dibenzo[b,f]azepine derivatives with chlorinating agents. One common method includes the chlorination of 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit voltage-sensitive sodium channels, stabilizing neuronal cell membranes and reducing excessive neuronal firing .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: A closely related compound without the chlorine substitution.
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: A brominated analog with similar properties.
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride: A derivative used in further synthetic applications.
Uniqueness
10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and potential therapeutic effects compared to its non-chlorinated analogs .
Properties
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILOKTCUWIPXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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